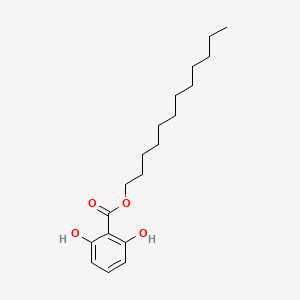

Dodecyl 2,6-dihydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

910457-87-3 |

|---|---|

Molecular Formula |

C19H30O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

dodecyl 2,6-dihydroxybenzoate |

InChI |

InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-15-23-19(22)18-16(20)13-12-14-17(18)21/h12-14,20-21H,2-11,15H2,1H3 |

InChI Key |

DKANRATWNLBKOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=C(C=CC=C1O)O |

Origin of Product |

United States |

Contextualization Within the Alkyl Benzoate Ester Class

Alkyl benzoate (B1203000) esters are a well-established class of chemical compounds formed from the reaction of benzoic acid or its derivatives with an alcohol. The length and structure of the alkyl chain are significant determinants of the ester's physical properties, such as viscosity, solubility, and emolliency. cir-safety.org Shorter chain alkyl benzoates tend to be colorless liquids, while viscosity generally increases with molecular mass. cir-safety.org

In commercial applications, particularly cosmetics and personal care, medium- to long-chain alkyl benzoates like C12-15 alkyl benzoate are widely used. dynaglycolsindia.comatamanchemicals.com These esters are valued for their ability to act as emollients, which soften and smooth the skin by forming a protective, moisture-retaining barrier. dynaglycolsindia.comspecialchem.comspecialchem.com They are oil-soluble and impart a silky, non-greasy feel to formulations. atamanchemicals.comspecialchem.com Furthermore, their excellent solubility characteristics make them effective solvents for other ingredients, such as UV filters in sunscreen products, ensuring even dispersion. dynaglycolsindia.comspecialchem.comspecialchem.com The general functions of these esters also include enhancing product texture, acting as glossing agents, and serving as wetting agents for pigments in color cosmetics. atamanchemicals.com

Table 1: Physicochemical Properties of a Representative Alkyl Benzoate (C12-15 Alkyl Benzoate)

| Property | Value/Description | Source(s) |

|---|---|---|

| Chemical Formula | C₁₉H₃₀O₂ | specialchem.comspecialchem.com |

| Appearance | Clear liquid | specialchem.com |

| Key Functions | Emollient, Texture Enhancer, Dispersing Agent, Solvent | atamanchemicals.comspecialchem.comspecialchem.com |

| Solubility | Soluble in oil and oil-like ingredients | specialchem.comspecialchem.com |

| Feel on Skin | Light, silky, non-oily, non-greasy | atamanchemicals.comspecialchem.com |

| Saponification Value | 169-182 mg KOH/g | specialchem.comspecialchem.com |

| Density (at 25°C) | 0.915-0.935 g/ml | specialchem.comspecialchem.com |

Overview of Dihydroxybenzoic Acid Derivative Research

Dihydroxybenzoic acids (DHBAs) are a group of phenolic acids that have garnered significant scientific attention for their diverse biological activities. Research has explored various isomers, with the position of the two hydroxyl groups on the benzoic acid ring critically influencing their properties and functions.

2,6-Dihydroxybenzoic acid (γ-Resorcylic acid) is a secondary metabolite of salicylic (B10762653) acid. medchemexpress.com It is the conjugate base of 2,6-dihydroxybenzoic acid. nih.gov Research has focused on its biosynthesis and catabolism; for instance, the enzyme γ-resorcylate decarboxylase catalyzes its reversible decarboxylation to resorcinol (B1680541). nih.gov The synthesis of 2,6-DHBA can be achieved via the enzymatic carboxylation of resorcinol. tuhh.deresearchgate.net In applied research, it has been evaluated as an electrolyte additive to improve the performance of aqueous Mg-air batteries by inhibiting self-discharge of the magnesium anode. researchgate.net Studies in plant science have also noted its ability to induce pathogenesis-related proteins, although its effectiveness can be limited by uptake and metabolism in plant cells. apsnet.org

2,4-Dihydroxybenzoic acid (β-Resorcylic acid) derivatives have been synthesized and evaluated for their biological potential. mdpi.com Research has shown that certain hydrazide–hydrazone derivatives of 2,4-DHBA possess antimicrobial properties against various bacterial strains. mdpi.com It is also recognized as a native salicylic acid derivative in plants, playing a role in plant immunity against pathogens. nih.gov

2,5-Dihydroxybenzoic acid (Gentisic acid) derivatives are investigated for a range of pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. ontosight.ai The antioxidant capacity is a key area of interest, with studies suggesting they may protect against diseases related to oxidative stress. ontosight.ai Furthermore, laccase-catalyzed synthesis has been used to couple 2,5-DHBA derivatives with β-lactam antibiotics to create novel compounds with activity against Gram-positive bacteria. researchgate.net Some derivatives have also shown inhibitory effects on the enzyme tyrosinase. researchgate.net

3,4-Dihydroxybenzoic acid (Protocatechuic acid) derivatives are noted for their potent antioxidant and metal-chelating properties. nih.gov Research has demonstrated their ability to scavenge free radicals effectively. nih.gov These compounds can also bind to metal ions like iron and copper, which is relevant in contexts where metal-catalyzed oxidation is a concern. nih.gov Additionally, certain derivatives have been identified as selective inhibitors of the enzyme acetylcholinesterase, suggesting potential applications in neurodegenerative disease research. nih.gov

Table 2: Summary of Investigated Properties of Dihydroxybenzoic Acid (DHBA) Isomers

| DHBA Isomer | Area of Research | Key Findings | Source(s) |

|---|---|---|---|

| 2,4-Dihydroxybenzoic acid | Antimicrobial Activity, Plant Immunity | Derivatives show activity against various bacteria; acts as a signaling molecule in plant defense. | mdpi.comnih.gov |

| 2,5-Dihydroxybenzoic acid | Antioxidant, Antibacterial, Enzyme Inhibition | Derivatives show antioxidant potential and have been used to create hybrid antibiotics; inhibits tyrosinase. | ontosight.airesearchgate.netresearchgate.net |

| 2,6-Dihydroxybenzoic acid | Biocatalysis, Electrochemistry, Plant Science | Can be synthesized from resorcinol; used as an electrolyte additive; induces plant defense proteins. | nih.govtuhh.deresearchgate.netapsnet.org |

| 3,4-Dihydroxybenzoic acid | Antioxidant, Metal Chelation, Enzyme Inhibition | Acts as a potent free radical scavenger, chelates metal ions, and selectively inhibits acetylcholinesterase. | nih.gov |

Significance of the Dodecyl Moiety in Modulating Ester Functionality

Chemical Synthesis Routes for 2,6-Dihydroxybenzoic Acid Precursors

The traditional chemical synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA) primarily involves the carboxylation of resorcinol (B1680541). The Kolbe-Schmitt reaction is a cornerstone of this approach, though it often presents challenges in terms of yield and selectivity.

Kolbe-Schmitt Reaction and its Derivatives for Resorcinol Carbonylation

The Kolbe-Schmitt reaction is a well-established method for the synthesis of hydroxybenzoic acids, involving the carboxylation of a phenoxide with carbon dioxide under pressure and temperature. nih.govfiveable.me In the case of resorcinol, this reaction can yield a mixture of isomers, primarily 2,4-dihydroxybenzoic acid (β-resorcylic acid) and the desired 2,6-dihydroxybenzoic acid (γ-resorcylic acid). google.comgoogle.com The reaction is typically carried out by dissolving resorcinol in a solvent and introducing carbon dioxide in the presence of a basic compound. google.com

Recent advancements have explored variations of this reaction to improve yields and selectivity. One such approach involves using an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to mediate the carboxylation of resorcinol with CO2 under ambient conditions, offering a potentially more efficient route to salicylic (B10762653) acid derivatives. researchgate.netnih.gov

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the reaction conditions is crucial for maximizing the yield of 2,6-DHBA. Key parameters that are often adjusted include temperature, pressure, the choice of base, and the solvent system. google.comgoogle.com For instance, the reaction can be conducted at temperatures ranging from 100°C to 200°C and under a carbon dioxide pressure of up to 30 kg/cm ². google.comgoogle.com The choice of base is also critical, with alkali hydroxides and carbonates like potassium carbonate and sodium hydroxide (B78521) being commonly used. google.comgoogle.com

The solvent can also play a significant role. Water, alcohols, and dimethylformamide are among the solvents that have been used, either alone or in mixtures. google.com N,N'-dimethylformamide and N,N'-diethylformamide have been identified as preferable solvent choices in some methodologies. googleapis.com Furthermore, research into catalyst systems has shown that N-heterocyclic carbenes (NHCs) combined with photocatalysis may offer novel strategies for carbonylation reactions, potentially mitigating issues like metal contamination and catalyst deactivation. rsc.org

Table 1: Kolbe-Schmitt Reaction Conditions for 2,6-DHBA Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Resorcinol | google.com |

| Reagent | Carbon Dioxide (CO₂) | google.com |

| Base | Potassium Carbonate, Sodium Hydroxide | google.comgoogle.com |

| Temperature | 100°C - 200°C | google.comgoogle.com |

| Pressure | Up to 30 kg/cm ² | google.comgoogle.com |

| Solvent | Water, Alcohols, Dimethylformamide | google.com |

Post-Synthesis Purification and Isolation Techniques for 2,6-Dihydroxybenzoic Acid

Following the synthesis, the separation of 2,6-DHBA from the reaction mixture, which often contains its isomer 2,4-dihydroxybenzoic acid, is a critical step. A common method involves acidification of the reaction mixture. google.com By carefully adjusting the pH, it is possible to selectively decompose the 2,4-dihydroxybenzoic acid. google.com

One patented method describes adjusting the pH of the aqueous solution containing the mixture of isomers to a range of 5 to 7 and heating it. googleapis.com This causes the selective decomposition of the 2,4-dihydroxybenzoic acid. googleapis.com Subsequently, the pH is lowered to around 3 to filter out insoluble materials, and then further lowered to 1 to precipitate the 2,6-dihydroxybenzoic acid, which can then be isolated by filtration. google.comgoogleapis.com This process can yield 2,6-DHBA with a purity of over 98%. google.comgoogle.comgoogleapis.com Another technique involves dissolving the crude product in ethanol, filtering out insoluble salts, and then using a water-based crystallization process to obtain the purified product. google.com

Enzymatic Biotransformation Approaches for 2,6-Dihydroxybenzoic Acid Production

Enzymatic methods present a "green" alternative to traditional chemical synthesis, often offering higher regioselectivity under milder reaction conditions. nih.gov These biocatalytic processes typically utilize decarboxylases to catalyze the carboxylation of resorcinol.

Decarboxylase-Catalyzed Carboxylation of Resorcinol with Carbon Dioxide

The enzymatic synthesis of 2,6-DHBA from resorcinol is achieved through the reversible action of decarboxylase enzymes. nih.gov Enzymes such as 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) from Rhizobium sp. have been effectively used for this purpose. mdpi.comresearchgate.net The reaction involves the carboxylation of resorcinol using carbon dioxide, often supplied in the form of bicarbonate salts or gaseous CO2. researchgate.netresearchgate.net

The thermodynamic equilibrium of this reaction, however, can be unfavorable, limiting the final product yield. tuhh.demdpi.com Research has focused on various strategies to push the equilibrium towards the carboxylation product. One approach involves using aqueous triethanolamine (B1662121) (TEA) as a solvent, which has a high CO2 solubility, thereby increasing the concentration of the C1 substrate. mdpi.comtuhh.de

Strategies for In Situ Product Removal and Yield Enhancement in Biocatalysis

To overcome the limitations imposed by the unfavorable thermodynamic equilibrium, in situ product removal (ISPR) strategies have been developed. tuhh.deresearchgate.net These methods aim to continuously remove the 2,6-DHBA from the reaction medium, which shifts the equilibrium towards product formation and can significantly enhance the yield. tuhh.demdpi.com

One successful ISPR approach is the use of adsorbent resins. researchgate.nettuhh.de Anion exchangers like Dowex® 1X8-50 have shown a high affinity and selectivity for 2,6-DHBA over the resorcinol substrate. mdpi.comresearchgate.net By adding the adsorber to the reaction, yields of over 80% have been achieved. tuhh.demdpi.com The product can then be eluted from the adsorber, for instance with a solution of HCl in methanol, and purified. mdpi.com Other strategies for yield enhancement include the addition of quaternary ammonium (B1175870) salts, which can precipitate the carboxylic acid product, thereby driving the reaction forward and achieving yields of up to 97%. acs.org

Table 2: Comparison of Yield Enhancement Strategies in Enzymatic Synthesis

| Strategy | Method | Achieved Yield | Source |

|---|---|---|---|

| In Situ Product Removal (ISPR) | Adsorption on Dowex® 1X8-50 resin | > 80% | tuhh.demdpi.com |

| Product Precipitation | Addition of Quaternary Ammonium Salts | Up to 97% | acs.org |

| High CO₂ Concentration | Use of aqueous triethanolamine (TEA) | Yield correlates to bicarbonate concentration | mdpi.com |

| Enzyme Immobilization | Immobilization on amino-modified lignin-containing cellulose (B213188) nanocrystal aerogel | 76.2% conversion | nih.gov |

Esterification Reactions for Dodecyl 2,6-dihydroxybenzoate Synthesis

Once 2,6-dihydroxybenzoic acid is synthesized and purified, it undergoes an esterification reaction with dodecanol (B89629) (lauryl alcohol) to form the target compound, this compound. cerritos.edu This can be achieved through both chemical and enzymatic routes.

The most common chemical method for this type of esterification is the Fischer-Speier esterification. mdpi.comcerritos.edu This protocol involves reacting 2,6-dihydroxybenzoic acid with an excess of dodecanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). mdpi.comoperachem.com The reaction is typically conducted under reflux conditions to accelerate the rate of reaction. operachem.comusm.my

The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess alcohol is used, and the water produced as a byproduct is often removed. operachem.comcerritos.edu Following the reaction, the mixture is cooled, and a workup procedure is performed. This usually involves neutralization of the acid catalyst with a weak base like sodium bicarbonate solution, followed by extraction of the ester into an organic solvent. operachem.com The organic phase is then washed, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude product. operachem.com Final purification is typically achieved through techniques such as column chromatography. mdpi.com

Table 2: Typical Fischer Esterification Protocol

| Step | Reagents/Conditions | Purpose | Source |

|---|---|---|---|

| 1. Reaction Setup | 2,6-dihydroxybenzoic acid, Dodecanol, H₂SO₄ (catalyst) | Ester formation | mdpi.comcerritos.edu |

| 2. Heating | Reflux | Increase reaction rate | operachem.com |

| 3. Workup | NaHCO₃ solution, Organic solvent (e.g., Ethyl acetate) | Neutralize catalyst and extract product | operachem.com |

| 4. Purification | Column Chromatography | Isolate pure this compound | mdpi.com |

Enzymatic synthesis offers a green alternative to chemical methods, operating under milder conditions and often with higher selectivity. csic.esmdpi.com Lipases are the most widely used enzymes for esterification reactions. niscpr.res.innih.gov Specifically, immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, is highly effective for the esterification of phenolic acids with long-chain fatty alcohols like dodecanol. mdpi.comrsc.orgnih.gov

In a typical enzymatic protocol, 2,6-dihydroxybenzoic acid and dodecanol are dissolved in a suitable organic solvent system, such as a mixture of hexane (B92381) and 2-butanone (B6335102) or isooctane. mdpi.comdss.go.th The choice of solvent is critical as it affects substrate solubility and enzyme activity. niscpr.res.in The immobilized lipase (e.g., Novozym 435) is then added to the mixture. csic.esrsc.org The reaction is conducted with agitation at a mild temperature, often between 37 °C and 60 °C, for a period that can range from several hours to days. mdpi.comcsic.es

A crucial factor for achieving high conversion rates is controlling the water activity (a_w) in the system, as water is a byproduct that can promote the reverse reaction (hydrolysis). dss.go.th This is often managed by adding molecular sieves to the reaction mixture or by performing the reaction under vacuum to remove water as it forms. researchgate.netcsic.es After the reaction, the immobilized enzyme can be easily recovered by simple filtration for potential reuse, and the product is purified from the reaction mixture. csic.esmdpi.com

Analytical Verification of Synthetic Products (focused on structural confirmation)

Confirming the chemical structure of the synthesized this compound is essential. This is accomplished using a combination of modern spectroscopic and chromatographic techniques. mdpi.com

High-Performance Liquid Chromatography (HPLC) is first used to assess the purity of the synthesized compound. mdpi.com For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools. mdpi.comacs.orgxmu.edu.cn

Nuclear Magnetic Resonance (NMR): Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the successful formation of the ester is confirmed by the disappearance of the characteristic broad singlet of the carboxylic acid proton (-COOH) from the 2,6-dihydroxybenzoic acid precursor. Simultaneously, new signals appear that are characteristic of the dodecyl chain: a triplet signal for the terminal methyl (-CH₃) group, a triplet for the methylene (B1212753) group bonded to the ester oxygen (-O-CH₂-), and a large multiplet for the remaining ten methylene (-CH₂-) groups in the alkyl chain. fordham.edu The aromatic protons on the benzene (B151609) ring also show characteristic signals. fordham.eduxmu.edu.cn

The ¹³C NMR spectrum provides complementary information, showing a signal for the ester carbonyl carbon (C=O) at a distinct chemical shift (around 173 ppm) and a series of signals corresponding to the twelve unique carbons of the dodecyl chain. fordham.eduxmu.edu.cn

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the product. xmu.edu.cn The mass spectrum will show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the exact mass of this compound (C₁₉H₃₀O₄), thus confirming its elemental composition. xmu.edu.cn

By combining data from these analytical techniques, the precise structure and purity of the synthesized this compound can be unambiguously verified. mdpi.com

Antimicrobial Research Focus

Studies on alkyl dihydroxybenzoates have highlighted their potential as antimicrobial agents. The research has concentrated on their effectiveness against plant pathogens and the intricate mechanisms by which they exert their antibacterial action.

This compound is one of several alkyl dihydroxybenzoates investigated for its antibacterial properties against Xanthomonas citri subsp. citri (Xcc), the causative agent of citrus canker. nih.gov In a comprehensive study analyzing 36 different alkyl dihydroxybenzoates, several compounds demonstrated significant anti-Xcc activity. nih.gov The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

While this compound was part of the broader group studied, specific heptyl dihydroxybenzoates were identified as particularly potent, with MIC values as low as 52 µM. nih.gov The general findings indicate that the antibacterial activity of these esters is linked to the length of their alkyl side chain. mdpi.com For instance, research on related compounds, alkyl-BDOs (benzenetriol-derived compounds), showed that those with alkyl chains ranging from five to eight carbons completely inhibited the growth of both Xanthomonas citri subsp. citri and Bacillus subtilis at a concentration of 100 µg·mL⁻¹. nih.gov This suggests a structure-activity relationship where the alkyl chain length is a critical determinant of antibacterial potency against pathogens like Xcc. mdpi.comnih.gov

**Table 1: Antibacterial Activity of Selected Alkyl Dihydroxybenzoates Against Xanthomonas citri subsp. *citri***

| Compound Series | Alkyl Chain Length | Position of Hydroxyl Groups | MIC (µM) | Reference |

|---|---|---|---|---|

| Heptyl Dihydroxybenzoate | 7 | 2,4- | 52 | nih.gov |

| Heptyl Dihydroxybenzoate | 7 | 2,5- | 80 | nih.gov |

| Heptyl Dihydroxybenzoate | 7 | 3,4- | 88 | nih.gov |

Research into the antimicrobial effects of alkyl dihydroxybenzoates has revealed a multi-faceted mechanism of action, primarily targeting the bacterial cell membrane and essential proteins involved in cell division. nih.govmdpi.com

Beyond disrupting the cell membrane, alkyl dihydroxybenzoates have been shown to inhibit the activity of FtsZ (Filamenting temperature-sensitive mutant Z), a protein crucial for bacterial cell division. nih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes to form the Z-ring, a structure that is essential for the initiation of cell division. nih.govnih.gov The GTPase activity of FtsZ, which involves the hydrolysis of Guanosine triphosphate (GTP), is vital for regulating the dynamics of the Z-ring. nih.govnih.gov

Studies have demonstrated that active alkyl dihydroxybenzoates inhibit the GTPase activity of FtsZ. nih.gov This inhibition leads to the depolymerization of FtsZ protofilaments, which in turn prevents the formation of the Z-ring and blocks bacterial cell division. nih.govrug.nl This dual-action mechanism, combining membrane permeabilization with the inhibition of a key cell division protein, makes these compounds potent antibacterial agents. nih.govmdpi.com

The structure of this compound and related compounds imparts an amphiphilic character, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. The dihydroxybenzoate "head" is hydrophilic, while the long dodecyl alkyl "tail" is hydrophobic. mdpi.comgoogle.com This amphiphilicity is crucial for their biological activity.

The amphiphilic nature allows these molecules to self-assemble into organized structures called micelles in aqueous environments once a certain concentration, the critical micelle concentration (CMC), is reached. mdpi.comgoogle.comscispace.com The hydrophobic tails form the core of the micelle, shielded from the water by the hydrophilic heads. scispace.com This characteristic influences their interaction with bacterial cells. The increase in the length of the alkyl chain enhances the compound's lipophilicity, which can favor interaction with the bacterial membrane. mdpi.com However, a longer chain also decreases water solubility, which promotes the formation of micelles. mdpi.com While the amphiphilic nature is key for membrane interaction, the formation of large micelles may not be ideal for antibacterial activity, as these aggregates might be too large to effectively cross the bacterial cell wall and membrane to reach intracellular targets. mdpi.com Therefore, a balance between the hydrophilic and hydrophobic portions of the molecule is essential for optimal antimicrobial efficacy.

Elucidation of Antimicrobial Mechanisms of Action

Research in Neurodegenerative Disease Models (drawing parallels from related compounds)

The complex pathology of neurodegenerative diseases, such as Alzheimer's, necessitates the exploration of novel therapeutic strategies. Research on compounds structurally related to this compound has revealed promising activities in cellular and animal models of neurodegeneration, particularly concerning the modulation of cellular cleaning processes, promotion of neuronal growth, and regulation of brain inflammation.

Autophagy is a critical cellular process for degrading and recycling damaged proteins and organelles, and its dysfunction is linked to neurodegenerative diseases. nih.gov Chaperone-mediated autophagy (CMA) is a selective form of autophagy that degrades specific proteins. nih.gov

A compelling parallel can be drawn from studies on Tetradecyl 2,3-dihydroxybenzoate (ABG-001), a close structural analog of this compound with a C14 alkyl chain. nih.govnih.gov Research has shown that this compound can effectively mitigate memory dysfunction in mouse models of Alzheimer's disease. nih.gov A key part of its therapeutic effect is attributed to the activation of CMA. nih.gov This compound was found to target the Heat Shock Cognate 70 kDa protein (Hsc70), a crucial chaperone in the CMA pathway. nih.govnih.gov Further studies on another isomer, 2,3-dihydroxybenzoic acid (DHBA), showed it could protect cardiomyocytes from damage by activating autophagy pathways, reinforcing the role of this chemical scaffold in modulating this critical cellular process. rsc.org

| Compound | Model System | Key Finding | Reference |

|---|---|---|---|

| Tetradecyl 2,3-dihydroxybenzoate (ABG-001) | Alzheimer's Disease (AD) mouse models | Activates Chaperone-Mediated Autophagy (CMA) and targets Hsc70. | nih.govnih.gov |

| 2,3-dihydroxybenzoic acid (DHBA) | H9c2 cardiomyocytes | Ameliorated autophagy inhibition by increasing Beclin-1 and the LC3-II/LC3-I ratio. | rsc.org |

| 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | Human cholangiocarcinoma cells | Induces autophagy, potentially via the PI3K/AKT/mTOR signaling pathway. | amegroups.cnamegroups.org |

These findings suggest a strong potential for this compound to modulate autophagy, a mechanism with significant therapeutic implications for neurodegenerative disorders.

The discovery of small molecules that can mimic the effect of Nerve Growth Factor (NGF) is a promising avenue for treating neurodegenerative diseases. jst.go.jp Compounds from the alkyl dihydroxybenzoate family have shown significant potential in this area.

For example, S-dodecyl 2,3-dihydroxybenzothioate, which features a dodecyl (C12) chain and a 2,3-dihydroxybenzoate head, was identified as a potent neuritogenic compound. jst.go.jp It induced significant neurite outgrowth in PC12 neuronal cells at sub-micromolar concentrations, an effect comparable to that of NGF itself. jst.go.jp Similarly, Tetradecyl 2,3-dihydroxybenzoate has demonstrated the ability to promote neurogenesis as part of its therapeutic action in Alzheimer's disease models. mdpi.com These compounds are believed to exert their effects by activating critical signaling pathways involved in neuronal differentiation and growth. jst.go.jpmdpi.com The consistent neuritogenic activity of these close structural relatives suggests that this compound may also possess the ability to foster neuronal growth and regeneration.

Neuroinflammation, characterized by the activation of brain-resident immune cells like microglia and astrocytes, is a key feature of many neurodegenerative diseases. nih.gov The chronic production of pro-inflammatory mediators can contribute to neuronal damage. nih.gov Polyphenolic compounds, including dihydroxybenzoic acids, are being investigated for their ability to quell this inflammatory response.

Research on 3,4-dihydroxybenzoate has shown that it can significantly suppress the activation of microglial cells. nih.gov In cell culture models, it attenuated the lipopolysaccharide (LPS)-mediated induction of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6. nih.gov This anti-inflammatory action helps protect neurons from inflammatory damage. Given that this compound is part of this family of phenolic acids, it is plausible that it could exert similar anti-neuroinflammatory effects, thereby offering a neuroprotective benefit.

Influence on Gut Microbiota and Metabolite Production (e.g., Indole-3-Propionic Acid)

Research into the related compound Tetradecyl 2,3-dihydroxybenzoate has shown that it can positively modulate the gut microbiota. nih.govmdpi.com This modulation leads to an enhanced production of beneficial microbial metabolites, most notably Indole-3-propionic acid (IPA). nih.govmdpi.com IPA is a tryptophan-derived metabolite recognized for its neuroprotective and anti-inflammatory properties. nih.govnih.gov Studies have demonstrated that administration of Tetradecyl 2,3-dihydroxybenzoate significantly increased the levels of IPA, along with other short-chain fatty acids like butyrate, in both feces and serum of animal models. mdpi.com This suggests a mechanism where the compound fosters a gut environment conducive to the growth of IPA-producing bacteria. nih.govmdpi.com Given its ability to cross the blood-brain barrier, the increased production of IPA is a critical link between gut health and neuroprotection. nih.gov

Table 1: Effects on Gut Microbiota and Metabolite Production (Based on studies of Tetradecyl 2,3-dihydroxybenzoate)

| Category | Finding | Source |

| Gut Microbiota | Positively influences and modulates gut microbiota composition. | nih.govmdpi.com |

| Metabolite Production | Significantly enhances the production of Indole-3-propionic acid (IPA). | nih.govmdpi.com |

| Other Metabolites | Increases levels of other beneficial metabolites such as tryptamine (B22526) and butyrate. | mdpi.com |

| Mechanism | Mediates the gut-brain axis through the production of beneficial metabolites like IPA. | nih.govmdpi.com |

Molecular Targeting of Heat Shock Cognate Proteins (e.g., Hsc70)

The biological effects are further elucidated by the molecular targets of the gut-derived metabolite, IPA. Research has identified the Heat Shock Cognate 70 kDa protein (Hsc70) as a key target. nih.gov Hsc70 is a molecular chaperone involved in a variety of cellular processes, including chaperone-mediated autophagy (CMA), which is essential for the degradation of specific cytosolic proteins. nih.gov The interaction between IPA and Hsc70 was confirmed through various analytical methods, including the cellular thermal shift assay (CETSA), which showed that the compound increased the thermal stability of the Hsc70 protein. nih.govnih.gov This targeting of Hsc70 by IPA, which is upregulated by the parent compound, is a crucial step in initiating downstream cellular effects. nih.gov

Table 2: Identified Molecular Targets (Based on studies of Tetradecyl 2,3-dihydroxybenzoate and its metabolite IPA)

| Target Protein | Role | Method of Confirmation | Source |

| Heat Shock Cognate 70 kDa protein (Hsc70) | Molecular chaperone, key component of chaperone-mediated autophagy (CMA). | Cellular Thermal Shift Assay (CETSA), Western Blot | nih.govnih.gov |

| 78 kDa glucose-regulated protein (GRP78) | Potential target identified in initial screening. | Activity-based protein profiling (ABPP) | nih.gov |

| 14-3-3 theta protein | Potential target identified in initial screening. | Activity-based protein profiling (ABPP) | nih.gov |

Impact on Cellular Signaling Pathways (e.g., Hsc70/PKM2/HK2/LC3 and FOXO3a/SIRT1)

The targeting of Hsc70 by the metabolite IPA subsequently modulates critical cellular signaling pathways. nih.gov One major affected pathway is the Hsc70/PKM2/HK2/LC3 pathway, which is integral to autophagy. Treatment with the related compound Tetradecyl 2,3-dihydroxybenzoate led to decreased expression of Pyruvate Kinase M2 (PKM2) and Hexokinase 2 (HK2) and an increased ratio of LC3-II to LC3-I, indicating an activation of autophagy. nih.govmdpi.com Another significant pathway influenced is the FOXO3a/SIRT1 pathway, which is linked to longevity and cellular stress resistance. In aging models, a decrease in the expression of Forkhead box protein O3a (FOXO3a) and Sirtuin 1 (SIRT1) was observed, a trend that was reversed upon treatment. nih.gov This suggests a mechanism for promoting cellular health and mitigating age-related decline. nih.gov

Table 3: Affected Cellular Signaling Pathways (Based on studies of Tetradecyl 2,3-dihydroxybenzoate)

| Pathway | Key Proteins | Observed Effect | Implication | Source |

| Hsc70/PKM2/HK2/LC3 | Hsc70, PKM2, HK2, LC3 | Decreased PKM2 and HK2, increased LC3-II/LC3-I ratio. | Activation of chaperone-mediated autophagy. | nih.govmdpi.com |

| FOXO3a/SIRT1 | FOXO3a, SIRT1 | Increased expression of FOXO3a and SIRT1 in aged models. | Promotion of cellular health and stress resistance. | nih.gov |

Enzyme Inhibition and Catalytic Role in Biotransformation Pathways

This section focuses on the direct enzymatic interactions of the 2,6-dihydroxybenzoate moiety of the compound.

Substrate for Decarboxylase Enzymes (e.g., γ-Resorcylate Decarboxylase)

The 2,6-dihydroxybenzoate portion of the molecule, also known as γ-resorcylate, is a well-established substrate for a specific class of enzymes called γ-resorcylate decarboxylases (γ-RSD), or 2,6-dihydroxybenzoate decarboxylases. nih.govresearchgate.net These enzymes catalyze the non-oxidative and reversible decarboxylation of 2,6-dihydroxybenzoate to form resorcinol and carbon dioxide. nih.govnih.gov This enzymatic activity has been identified in various microorganisms, including Rhizobium sp. and Polaromonas sp. nih.govacs.org The enzyme from Rhizobium sp. MTP-10005, for example, shows a Michaelis constant (Km) of 70.7 µM for the decarboxylation of γ-resorcylate. uniprot.org The enzyme from Polaromonas sp. JS666 also efficiently catalyzes this reaction and shows activity towards other substrates like 2,3-dihydroxybenzoate and 2,4,6-trihydroxybenzoate. nih.govnih.gov

Table 4: Kinetic Parameters of γ-Resorcylate Decarboxylase (γ-RSD) with 2,6-Dihydroxybenzoate

| Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Polaromonas sp. JS666 | 34 ± 3 | 0.44 ± 0.01 | (1.3 ± 0.1) x 10⁴ | nih.gov |

| Rhizobium sp. MTP-10005 | 71 | 0.95 | 1.3 x 10⁴ | researchgate.net |

Mechanistic Studies of Enzyme-Substrate Interactions and Catalysis

Structural and mechanistic studies have provided a detailed picture of the catalytic process. The active site of γ-resorcylate decarboxylase contains a divalent metal cation, which can be Zn²⁺ (in Rhizobium sp.) or Mn²⁺ (in Polaromonas sp.), that is crucial for catalysis. researchgate.netmdpi.com The proposed mechanism involves the binding of 2,6-dihydroxybenzoate to the enzyme through direct coordination of the metal ion with both the carboxylate group and the adjacent hydroxyl group of the substrate. nih.govacs.org Following this binding, the enzyme facilitates a proton transfer to the C1 carbon of the aromatic ring, which primes the molecule for the subsequent C-C bond cleavage, leading to the release of CO₂ and the formation of resorcinol. nih.govacs.org

Table 5: Key Components in the Catalytic Mechanism of γ-RSD

| Component | Role in Catalysis | Source |

| Metal Ion (Zn²⁺ or Mn²⁺) | Coordinates with the substrate's carboxylate and hydroxyl groups, stabilizing the transition state. | acs.orgmdpi.com |

| Substrate Binding | Direct coordination of the substrate to the active site metal ion. | nih.govacs.org |

| Proton Transfer | Enzyme-catalyzed protonation of the C1 carbon of the substrate. | nih.gov |

| Decarboxylation | Cleavage of the C-C bond to release CO₂ and resorcinol. | nih.govnih.gov |

Investigation of Metabolic Pathways for 2,6-Dihydroxybenzoate Catabolism in Microorganisms

In certain aerobic bacteria, such as Rhizobium sp. strain MTP-10005, a complete metabolic pathway for the catabolism of 2,6-dihydroxybenzoate has been identified. researchgate.netnih.gov This pathway is encoded by a gene cluster designated graRDAFCBEK. nih.govasm.org The process is initiated by the graF gene product, γ-resorcylate decarboxylase, which converts 2,6-dihydroxybenzoate to resorcinol. nih.gov The resulting resorcinol is then hydroxylated to hydroxyquinol by a resorcinol hydroxylase (encoded by graA and graD). nih.govasm.org Subsequently, the aromatic ring is cleaved by a hydroxyquinol 1,2-dioxygenase (graB), and the product is further processed by a maleylacetate (B1240894) reductase (graC) to enter central metabolism. nih.govasm.org The entire operon is induced by the presence of γ-resorcylate, allowing the microorganism to utilize it as a sole carbon source. nih.govresearchgate.net

Table 6: Genes of the γ-Resorcylate Catabolic Cluster in Rhizobium sp. MTP-10005

| Gene | Encoded Protein/Enzyme | Function in Pathway | Source |

| graF | γ-Resorcylate Decarboxylase | Decarboxylation of 2,6-dihydroxybenzoate to resorcinol. | nih.govuniprot.org |

| graA | Resorcinol Hydroxylase (Oxygenase component) | Hydroxylation of resorcinol to hydroxyquinol. | nih.govasm.org |

| graD | Resorcinol Hydroxylase (Reductase component) | Works with GraA for hydroxylation. | nih.govasm.org |

| graB | Hydroxyquinol 1,2-Dioxygenase | Ring cleavage of hydroxyquinol. | nih.govasm.org |

| graC | Maleylacetate Reductase | Further metabolism of the ring-cleavage product. | nih.govasm.org |

| graK | Benzoate (B1203000) Transporter | Likely involved in the transport of γ-resorcylate into the cell. | asm.org |

| graR | MarR-type Transcriptional Regulator | Regulates the expression of the gene cluster. | asm.org |

Plant Defense Response Studies (Focus on 2,6-dihydroxybenzoic acid)

The investigation into plant defense mechanisms has identified several key signaling molecules that orchestrate a plant's response to pathogen attack. Among these, 2,6-dihydroxybenzoic acid (2,6-DHBA) has emerged as a significant compound, closely related to the well-known defense signal, salicylic acid (SA). Research has demonstrated that 2,6-DHBA is not merely a structural analog of SA but possesses biological activity in its own right, playing a crucial role in the activation and modulation of plant immune responses.

Induction of Pathogenesis-Related (PR) Gene Expression

The expression of pathogenesis-related (PR) genes is a hallmark of the activation of plant defense pathways. These genes encode proteins with antimicrobial activities that contribute to enhanced resistance. Studies have shown that, similar to salicylic acid, exogenously applied 2,6-dihydroxybenzoic acid can induce the expression of PR genes. apsnet.org For instance, in tobacco plants, 2,6-DHBA has been effective in inducing the accumulation of PR-1 proteins, which are widely used as a molecular marker for the induction of systemic acquired resistance (SAR). apsnet.org

The ability of 2,6-DHBA to induce PR gene expression is linked to its structural similarity to salicylic acid, allowing it to participate in the same signaling pathways. usp.br However, the effectiveness of 2,6-DHBA in inducing PR proteins can vary between different experimental systems, such as whole plants versus cell suspension cultures. In tobacco cell cultures, 2,6-dihydroxybenzoic acid failed to induce PR-1 protein accumulation, a difference attributed to potential variations in uptake or metabolism of the compound by cultured cells compared to intact leaves. apsnet.org Despite this, its capacity to induce PR genes in whole plants underscores its role as a biologically active molecule in plant defense. apsnet.orgusp.br

Table 1: Comparative Activity of Salicylic Acid Analogs on PR-1 Protein Induction in Tobacco

| Compound | Induction of PR-1 in Tobacco Leaves | Induction of PR-1 in Tobacco Cell Cultures |

| Salicylic Acid (SA) | Strong Inducer | Inducer |

| 2,6-Dihydroxybenzoic Acid (2,6-DHBA) | Strong Inducer | No Induction |

| Acetylsalicylic Acid (ASA) | Inducer | Not Reported |

| 3-Hydroxybenzoic Acid (3-HBA) | Inactive | Inactive |

| 4-Hydroxybenzoic Acid (4-HBA) | Inactive | Inactive |

| This table summarizes the differential induction of PR-1 proteins by various benzoic acid derivatives in different tobacco systems, highlighting the specific activity of 2,6-DHBA in intact plant tissues. Data sourced from apsnet.org. |

Potentiation of Pathogen-Induced Defense Mechanisms and Hypersensitive Response

Beyond directly inducing defense gene expression, 2,6-dihydroxybenzoic acid can potentiate, or enhance, the plant's defense responses upon pathogen attack. This potentiation leads to a faster and stronger activation of defense mechanisms when a pathogen is detected. apsnet.org This includes the hypersensitive response (HR), a form of programmed cell death at the site of infection that serves to limit the spread of biotrophic pathogens. nih.govpnas.org

The hypersensitive response is a key feature of local defense, and its timely activation is crucial for effective resistance. pnas.org While some studies have indicated that transgenic plants with reduced salicylic acid levels show a delayed HR, the role of SA analogs like 2,6-DHBA suggests their involvement in this rapid defense activation. pnas.org The potentiation of defense responses means that in the presence of 2,6-DHBA, the plant is primed to react more efficiently to a pathogenic threat. nih.gov This conditioning of the plant's defense system is a critical aspect of induced resistance. nih.gov

Table 2: Defense Responses Modulated by 2,6-Dihydroxybenzoic Acid

| Defense Mechanism | Role of 2,6-Dihydroxybenzoic Acid |

| Pathogenesis-Related (PR) Gene Expression | Direct induction in intact plants. apsnet.org |

| Hypersensitive Response (HR) | Implicated in the signaling cascade leading to HR. apsnet.orgpnas.org |

| Defense Gene Potentiation | Primes the plant for a faster and stronger defense response upon pathogen encounter. apsnet.org |

| This table outlines the key defense mechanisms in plants that are positively influenced by the presence of 2,6-dihydroxybenzoic acid. |

Role in Systemic Acquired Resistance (SAR) Signaling Pathways

Systemic acquired resistance (SAR) is a long-lasting, broad-spectrum resistance that develops throughout the plant following an initial localized infection. nih.govnih.gov Salicylic acid is a critical signaling molecule in the establishment of SAR. nih.govnih.gov Research has identified 2,6-dihydroxybenzoic acid as one of the few hydroxylated benzoic acid derivatives, besides salicylic acid itself, that is effective at inducing SAR. nih.gov

The signaling pathway of SAR involves the generation of a mobile signal that travels from the infected leaf to distal parts of the plant, preparing them for a potential secondary infection. nih.gov While the exact nature of the long-distance signal is still under investigation, the accumulation of salicylic acid in distal tissues is a key event. frontiersin.org 2,6-Dihydroxybenzoic acid's ability to induce SAR and PR proteins suggests that it can activate the same or similar downstream signaling components as salicylic acid. usp.br This includes binding to salicylic acid-binding proteins (SABPs), which are thought to be receptors that mediate the SA signal. usp.brpnas.org Competition assays have shown that biologically active analogs like 2,6-DHBA can effectively compete with salicylic acid for binding to these proteins, further solidifying their role in the SAR signaling cascade. usp.brpnas.org

Advanced Material Science and Engineering Applications

Hydraulic Drag Reduction Agents

Extensive research into the application of Dodecyl 2,6-dihydroxybenzoate (B8749050) as a hydraulic drag reduction agent has yet to yield significant findings in the public domain. Consequently, detailed information regarding its formulation in surfactant systems, performance in low-temperature fluid flow, and the mechanistic understanding of its potential micellar structures in relation to turbulent flow is not available at this time.

Currently, there is no publicly available scientific literature detailing the formulation and rheological characterization of Dodecyl 2,6-dihydroxybenzoate within surfactant systems for the purpose of hydraulic drag reduction.

The performance of this compound in low-temperature fluid flow systems as a drag reduction agent has not been documented in accessible research.

There is a lack of available research on the specific micellar structures that this compound may form and their interaction with turbulent flow to achieve drag reduction.

Electrolyte Additives in Electrochemical Energy Systems (Focus on 2,6-dihydroxybenzoate)

The compound 2,6-dihydroxybenzoate has been identified as a valuable electrolyte additive in aqueous metal-air batteries, particularly in magnesium-air (Mg-air) systems. Its primary functions are to enhance the discharge performance and to mitigate the self-corrosion of the metal anode.

The addition of 2,6-dihydroxybenzoate to the electrolyte in aqueous Mg-air batteries has been shown to significantly improve their discharge performance. researchgate.net Research indicates that this additive can lead to a more negative average potential and higher anodic utilization efficiency. researchgate.net For instance, the presence of 2,6-dihydroxybenzoate in a 3.5 wt% NaCl solution has demonstrated improved discharge properties for Mg-based anodes. researchgate.net

Studies have explored the impact of varying the concentration of 2,6-dihydroxybenzoate. It was determined that a concentration of 0.2 M is the most suitable for enhancing the discharge activity of a Mg-0.15Ca anode while simultaneously inhibiting self-discharge. researchgate.net The positive effects of 2,6-dihydroxybenzoate have been observed across various commercial Mg anodes, including pure Mg, Mg-0.15Ca, AZ31, and AM50. researchgate.net For the AZ31 Mg alloy, the addition of 0.01 M of the organic additive to a 3.5 wt. % NaCl solution resulted in a specific capacity of 1668.17 mAh g⁻¹ and a utilization efficiency of 76.86%. researchgate.net

The mechanism behind this enhancement involves the interaction of the additive with the anode surface, which modifies the electrochemical processes occurring during discharge.

| Anode Material | Electrolyte Additive Concentration | Specific Capacity (mAh g⁻¹) | Anodic Utilization Efficiency (%) |

| AZ31 Mg alloy | 0.01 M 2,6-dihydroxybenzoate | 1668.17 | 76.86 |

A significant challenge in the development of Mg-air batteries is the high rate of self-corrosion of the magnesium anode in aqueous electrolytes, which leads to a low anodic utilization efficiency. The addition of 2,6-dihydroxybenzoate to the electrolyte has proven effective in mitigating this issue. researchgate.net

This additive helps to inhibit the self-discharge of the Mg-0.15Ca anode. researchgate.net The inhibition of self-corrosion contributes to a notable increase in the specific energy of the battery. For example, with the addition of 2,6-dihydroxybenzoate, the specific energy of a system with a Mg-0.15Ca anode was increased to 2.1 KWh kg⁻¹. researchgate.net The protective mechanism is thought to involve the coordination of the organic additive with iron impurities on the surface of the Mg-based anode, which in turn increases anodic utilization. researchgate.net Furthermore, the addition of 2,6-dihydroxybenzoate into a NaCl electrolyte has been reported to reduce the volume of hydrogen evolution from the Mg-0.15Ca anode, a direct indicator of reduced corrosion. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) measurements and real-time hydrogen evolution measurements during discharge have been employed to clarify the effective mechanism of 2,6-dihydroxybenzoate. researchgate.net Studies on the AZ31 Mg alloy have shown that a low concentration of 2,6-dihydroxybenzoic acid (0.01 M) can enhance corrosion resistance by acting as a complexing agent. researchgate.net However, it is also noted that higher concentrations of the additive can accelerate the dissolution rate of the substrate, which is detrimental to the anode's discharge properties. researchgate.net

| Parameter | Effect of 2,6-dihydroxybenzoate Addition |

| Mg-0.15Ca Anode Self-Discharge | Inhibited |

| Specific Energy (Mg-0.15Ca Anode) | Increased to 2.1 KWh kg⁻¹ |

| Hydrogen Evolution (Mg-0.15Ca Anode) | Reduced |

| Corrosion Resistance (AZ31 Mg alloy at 0.01 M) | Enhanced |

Mechanistic Investigations of Electrolyte Additive-Electrode Interactions

Research into advanced battery systems has identified derivatives of 2,6-dihydroxybenzoic acid as promising electrolyte additives. Specifically, 2,6-dihydroxybenzoate (2,6-DHB) has been evaluated as an efficient additive in aqueous electrolytes for Magnesium-air (Mg-air) batteries. preprints.org Mechanistic studies were conducted to understand its interaction with the magnesium anode and its effect on battery performance.

The investigations revealed that the concentration of 2,6-DHB in the electrolyte is a critical factor. preprints.org Using techniques such as Electrochemical Impedance Spectroscopy (EIS) during intermittent discharge and real-time hydrogen evolution measurements, researchers clarified the additive's mechanism of action. preprints.org The findings indicate that an adequate concentration of 2,6-DHB concurrently enhances the discharge activity of the Mg-anode while suppressing its self-discharge. preprints.org This dual action leads to a more negative average potential and a significant improvement in anodic utilization efficiency. preprints.org The additive is believed to inhibit the self-corrosion of the magnesium anode during discharge, which is a common issue in Mg-air batteries. preprints.org

A concentration of 0.2 M 2,6-DHB was identified as the most suitable for improving the discharge performance across various commercial magnesium anodes, including pure Mg, Mg-0.15Ca, AZ31, and AM50. preprints.org This demonstrates the broad applicability of 2,6-dihydroxybenzoate in enhancing the performance of aqueous Mg-air batteries. preprints.org

| Parameter | Effect of 0.2 M 2,6-DHB | Mechanism |

|---|---|---|

| Discharge Activity | Improved | Inhibition of self-corrosion and passivation |

| Self-Discharge | Inhibited | |

| Average Potential | More Negative | Enhanced electrochemical reaction kinetics |

| Anodic Utilization Efficiency | High |

Research as a Polymer Additive

The incorporation of additives is a standard practice in polymer manufacturing to protect the material from degradation caused by heat, oxygen, and shear forces during processing and use. Phenolic compounds are well-known for their antioxidant properties and are widely used as stabilizers in polymer compositions. The structure of this compound, containing a phenolic moiety, suggests its potential as a polymer additive.

Research into polymer additives often focuses on phenolic antioxidants. These molecules function by interrupting oxidative chain reactions, thereby preventing the polymer from becoming brittle and cracking. The effectiveness of phenolic antioxidants can be influenced by their molecular structure, including the type and position of substituents on the aromatic ring. The presence of a long alkyl chain, such as the dodecyl group in this compound, can enhance its compatibility with the polymer matrix and reduce its volatility, which are desirable properties for a polymer stabilizer.

While direct studies on this compound as a primary polymer additive are not extensively documented in the reviewed literature, the principles of using phenolic compounds and their derivatives are well-established. For instance, derivatives of 2,6-dimethylphenol (B121312) have been synthesized and shown to possess marked antioxidative effects. One such compound, 4-(3-dodecylthiopropyl)-2,6-dimethylphenol, demonstrated a more pronounced antioxidant effect than classic antioxidants like alpha-tocopherol. nih.gov This highlights the potential benefits of incorporating a dodecyl group into a phenolic structure for antioxidant applications. The development of antioxidant polymers often involves the synthesis of polymers with inherent antioxidant properties or the blending of antioxidant molecules into a polymer matrix.

Investigations as an Emulsifying Agent

Emulsifying agents are crucial components in the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. The effectiveness of an emulsifier is determined by its amphiphilic nature, allowing it to reside at the oil-water interface and reduce interfacial tension. This compound, with its long hydrophobic dodecyl tail and polar dihydroxybenzoate head, possesses the structural characteristics of an emulsifier.

Studies on analogous compounds, such as the alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid), provide insight into how this compound might function as an emulsifying agent. In oil-in-water (O/W) emulsions, the partitioning behavior of these antioxidant molecules is heavily influenced by the type of emulsifier used. dss.go.thresearchgate.net The alkyl chain length of gallic acid esters was found to affect their solubilization in the oil phase or the emulsifier micelles. researchgate.net As the alkyl chain length increases, the molecule becomes more lipophilic, which influences its position and orientation at the interface, and consequently its effectiveness as both an antioxidant and a potential co-emulsifier. dss.go.thresearchgate.net

The interaction between the emulsifier and other components in the system is complex. Factors such as hydrophobic interactions and hydrogen bond basicity of the emulsifier play a significant role in the solubilization and activity of amphiphilic molecules within an emulsion. dss.go.th The dual functionality of molecules like this compound, acting potentially as both an antioxidant and an emulsifier, is an area of active research, particularly in the food, cosmetic, and pharmaceutical industries where stable, functional emulsions are in high demand. dss.go.th

| Factor | Description | Impact on this compound |

|---|---|---|

| Alkyl Chain Length (Dodecyl) | Determines the hydrophobicity (lipophilicity) of the molecule. | Increases solubility in the oil phase and influences partitioning between oil, water, and interface. |

| Polar Head Group (Dihydroxybenzoate) | Determines the hydrophilicity of the molecule. | Anchors the molecule at the oil-water interface and allows for interaction with the aqueous phase. |

| Partitioning Coefficient | The ratio of the concentration of the compound in the oil phase to the aqueous phase at equilibrium. | A key determinant of its location within the emulsion and its subsequent activity. |

| Interaction with Primary Emulsifier | The compound can be solubilized within the micelles of the primary emulsifier. | Affects its availability and effectiveness at the interface. dss.go.th |

Integration into Drug Delivery System Research

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical research, particularly for hydrophobic drugs that suffer from poor water solubility and low bioavailability. Nanoemulsions, which are oil-in-water emulsions with droplet sizes typically in the range of 20-200 nm, are being extensively investigated as carriers for such drugs. Given the lipophilic nature of the dodecyl chain, this compound is a candidate for formulation within these advanced delivery systems.

Research on a structurally similar compound, dodecyl protocatechuate (dodecyl 3,4-dihydroxybenzoate), demonstrates the potential of this class of molecules in drug delivery. Studies have shown that loading dodecyl protocatechuate into nanostructured lipid systems (NLS) can significantly potentiate its antifungal activity. This approach improves the therapeutic action of the compound, allowing for lower required doses and potentially reducing side effects.

The characterization of these nanostructured systems is critical. For NLS loaded with dodecyl protocatechuate, parameters such as particle size, polydispersity index (PDI), and zeta potential are measured to ensure the quality and stability of the formulation. The loaded NLS exhibited a small particle size and a high negative zeta potential, indicative of a stable dispersion. Furthermore, the nano-carrier system showed no cytotoxicity in human cell lines and in vivo models, highlighting its potential as a safe delivery vehicle. The integration of such compounds into nano-carriers can also improve their ability to inhibit fungal adhesion to cells and extracellular matrix proteins. This body of research provides a strong rationale for investigating this compound within similar drug delivery platforms to enhance the therapeutic efficacy of various active pharmaceutical ingredients.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For dodecyl 2,6-dihydroxybenzoate (B8749050), both one-dimensional (¹H NMR) and two-dimensional (NOESY) NMR techniques are crucial for confirming its covalent structure and understanding its spatial conformation and intermolecular interactions.

The ¹H NMR spectrum of dodecyl 2,6-dihydroxybenzoate is expected to exhibit characteristic signals corresponding to the protons of the 2,6-dihydroxybenzoyl headgroup and the dodecyl tail. By analyzing the chemical shifts (δ), integration values, and multiplicity of these signals, the precise structure of the molecule can be confirmed.

The aromatic region of the spectrum is defined by the protons on the benzene (B151609) ring. Based on data for the parent compound, 2,6-dihydroxybenzoic acid, the proton in the para position to the carboxylate group (H-4) is expected to appear as a triplet, while the two equivalent protons in the meta positions (H-3 and H-5) would likely appear as a doublet. The presence of the dodecyl ester group may induce slight shifts in the positions of these aromatic protons compared to the free acid.

The aliphatic region of the spectrum is characterized by the signals from the dodecyl chain. The methylene (B1212753) group attached to the ester oxygen (O-CH₂-) is the most deshielded of the aliphatic protons and is expected to appear as a triplet at a downfield chemical shift. The terminal methyl group (-CH₃) of the dodecyl chain will appear as a triplet at the most upfield position. The remaining methylene groups of the dodecyl chain will produce a complex multiplet in the intermediate region of the aliphatic spectrum.

A predicted ¹H NMR data table for this compound is presented below, based on known chemical shifts for 2,6-dihydroxybenzoic acid and long-chain alkyl esters.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-4 | ~7.24 | Triplet (t) | 1H |

| Aromatic H-3, H-5 | ~6.38 | Doublet (d) | 2H |

| O-CH₂ -(CH₂)₁₀-CH₃ | ~4.2-4.4 | Triplet (t) | 2H |

| O-CH₂-CH₂ -(CH₂)₉-CH₃ | ~1.6-1.8 | Multiplet (m) | 2H |

| O-(CH₂)₂-(CH₂)₈ -CH₂-CH₃ | ~1.2-1.4 | Multiplet (m) | 16H |

| O-(CH₂)₁₀-CH₂ -CH₃ | ~1.2-1.4 | Multiplet (m) | 2H |

| O-(CH₂)₁₁-CH₃ | ~0.8-0.9 | Triplet (t) | 3H |

| Ar-OH | Variable | Broad Singlet (br s) | 2H |

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to identify protons that are close to each other in space, typically within 5 Å. In the context of this compound, NOESY experiments can reveal insights into the molecule's conformation and how it self-assembles or interacts with other molecules. For instance, cross-peaks between the protons of the aromatic ring and the protons of the dodecyl chain would indicate a folded conformation where the tail interacts with the headgroup. In aggregated states, intermolecular NOEs could be observed between protons of adjacent molecules, providing evidence of specific packing arrangements.

Chemical Shift Perturbations (CSPs) are changes in the chemical shifts of nuclei upon interaction with another molecule or a change in the local environment. This technique is particularly useful for studying binding events. By titrating a binding partner into a solution of this compound and monitoring the changes in the ¹H NMR spectrum, one can identify the specific protons involved in the interaction. The magnitude of the chemical shift changes can provide information about the binding affinity and the location of the binding site on the molecule. For example, significant CSPs in the aromatic proton signals upon addition of a target molecule would suggest an interaction involving the 2,6-dihydroxybenzoyl headgroup.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry is particularly crucial for the unambiguous identification of this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile molecules. In a typical MALDI experiment, the analyte is co-crystallized with a matrix molecule that absorbs the laser energy, facilitating the desorption and ionization of the analyte.

Interestingly, dihydroxybenzoic acids, such as 2,5-dihydroxybenzoic acid (an isomer of the headgroup of the target compound), are commonly used as matrices in MALDI-TOF MS, particularly for the analysis of polymers and biomolecules. Furthermore, it has been shown that alkylated dihydroxybenzoic acids can be used as matrix additives to enhance the analysis of hydrophobic molecules.

By analogy, this compound, with its UV-absorbing aromatic headgroup and a long alkyl chain, possesses the structural characteristics of a MALDI matrix. It could potentially be used as a matrix for the analysis of hydrophobic polymers or other analytes with similar properties. In such an application, the this compound would facilitate the gentle ionization of the analyte, allowing for the determination of its molecular weight distribution.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₁₉H₃₀O₄. The theoretical exact mass can be calculated based on the most abundant isotopes of each element.

| Element | Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 19 | 228.000000 |

| Hydrogen | ¹H | 1.007825 | 30 | 30.234750 |

| Oxygen | ¹⁶O | 15.994915 | 4 | 63.979660 |

| Total | 322.214410 |

By comparing the experimentally measured mass from an HRMS instrument (such as an Orbitrap or FT-ICR mass spectrometer) with the calculated theoretical mass, the molecular formula of this compound can be unequivocally confirmed. A measured mass that is within a few parts per million (ppm) of the theoretical mass provides strong evidence for the correct elemental composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for purity assessment and quantitative analysis.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its long dodecyl chain, this compound is a relatively nonpolar molecule and will be well-retained on a C18 column.

A typical HPLC method for the analysis of this compound would involve the following:

Column: A C18 reversed-phase column.

Mobile Phase: A gradient of water (often with a small amount of acid, such as formic acid, to ensure the phenolic hydroxyl groups are protonated) and acetonitrile or methanol. The gradient would start with a higher proportion of water and gradually increase the organic solvent content to elute the compound.

Detection: A UV detector set to a wavelength where the 2,6-dihydroxybenzoyl chromophore has strong absorbance, likely around 254 nm or its specific λmax.

Quantification: For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure this compound standard and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

This HPLC method would allow for the determination of the purity of a sample of this compound by separating it from any starting materials, byproducts, or degradation products. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a measure of its purity.

UV-Visible Spectroscopy in Reaction Monitoring and Mechanistic Studies

UV-Visible spectroscopy is a valuable tool for monitoring the synthesis of this compound and for elucidating the mechanisms of its formation. The technique operates on the principle that molecules containing chromophores—in this case, the substituted benzene ring—absorb light in the UV-Vis spectrum, and the absorbance is directly proportional to the concentration of the absorbing species.

The esterification reaction to form this compound from 2,6-dihydroxybenzoic acid and dodecanol (B89629) can be monitored by observing the changes in the UV-Vis spectrum over time. The aromatic carboxylic acid precursor, 2,6-dihydroxybenzoic acid, possesses a distinct absorption profile due to its phenolic and carboxylic acid functionalities conjugated with the benzene ring. Dihydroxybenzoic acid isomers typically exhibit absorption maxima in the range of 230-400 nm. For instance, 2,3-dihydroxybenzoic acid shows specific absorption peaks that can be tracked. As the esterification reaction proceeds, the conjugation of the carbonyl group with the aromatic ring is altered upon the formation of the ester linkage, leading to a shift in the absorption maxima (λmax) or a change in the molar absorptivity (ε). This spectral shift allows for the real-time tracking of the disappearance of the reactant (2,6-dihydroxybenzoic acid) and the appearance of the product (this compound).

A summary of typical UV-Vis absorption maxima for related dihydroxybenzoic acid compounds is presented in the table below.

| Compound | Absorption Maxima (λmax) |

| 2,5-dihydroxybenzoic Acid | 214 nm, 236 nm, 334 nm |

| 3,4-dihydroxybenzoic Acid | 206 nm, 218 nm, 216 nm, 294 nm |

This table is illustrative and based on data for related dihydroxybenzoic acid isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum reveals the vibrational frequencies of the bonds within the molecule, with each functional group exhibiting characteristic absorption bands.

The FTIR spectrum of this compound is expected to display a combination of peaks corresponding to its aromatic, hydroxyl, ester, and long-chain alkyl components.

Key Expected FTIR Absorption Bands for this compound:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ is anticipated, characteristic of the hydroxyl (-OH) groups on the benzene ring. The broadness is due to hydrogen bonding.

C-H Stretching (Aromatic): Peaks typically appear in the region of 3100-3000 cm⁻¹, indicative of the C-H bonds on the benzene ring. vscht.czlibretexts.org

C-H Stretching (Aliphatic): Strong absorptions between 3000 cm⁻¹ and 2850 cm⁻¹ are expected from the symmetric and asymmetric stretching of the C-H bonds in the long dodecyl (C12) alkyl chain. vscht.czlibretexts.org

C=O Stretching (Ester): A strong, sharp peak is characteristic of the carbonyl group in the ester linkage. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C=C Stretching (Aromatic): Absorptions in the 1600-1400 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring. vscht.czlibretexts.org

C-O Stretching (Ester): Esters exhibit two C-O stretching bands. An asymmetric C-C-O stretch is typically found between 1310-1250 cm⁻¹, and an O-C-C stretch for aromatic esters is observed in the 1130-1100 cm⁻¹ range. spectroscopyonline.comspectroscopyonline.com

C-H Bending (Aliphatic): Bending vibrations for the CH₂ and CH₃ groups of the dodecyl chain will appear in the 1470-1350 cm⁻¹ region. vscht.czlibretexts.org

The presence and specific positions of these bands in the FTIR spectrum provide definitive evidence for the successful synthesis of this compound by confirming the incorporation of both the dihydroxybenzoyl and the dodecyl moieties.

Interactive Data Table of Expected FTIR Peaks:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3500-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 (strong) |

| Ester C=O | Stretching | 1730-1715 (strong, sharp) |

| Aromatic C=C | Stretching | 1600-1400 |

| Ester C-O | Asymmetric C-C-O Stretching | 1310-1250 |

| Ester C-O | O-C-C Stretching | 1130-1100 |

| Aliphatic C-H | Bending | 1470-1350 |

X-ray Crystallography for Solid-State Molecular Architecture (for related compounds)

For analogous long-chain alkyl esters, the crystal packing is often influenced by the segregation of the polar aromatic heads and the nonpolar aliphatic tails. The long dodecyl chains are likely to exhibit van der Waals interactions, leading to an ordered, potentially layered, arrangement in the solid state. The planarity of the benzene ring will also play a significant role in the molecular packing.

The crystal structure of alkali metal ortho-substituted benzoates reveals how substituents influence the geometry of the benzene ring and the arrangement of molecules in the crystal. researchgate.net In this compound, the two hydroxyl groups are capable of forming intermolecular and potentially intramolecular hydrogen bonds. These hydrogen bonding interactions, along with the ester group, would act as directional forces, significantly influencing the supramolecular assembly and the resulting crystal packing. The interplay between the hydrogen bonding of the polar head groups and the hydrophobic interactions of the long alkyl tails would dictate the final solid-state architecture. The study of similar structures suggests that the alkyl chains may adopt specific conformations, such as an all-trans arrangement, to maximize packing efficiency. rsc.org

Computational Chemistry and Theoretical Modeling

Quantum-Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum-chemical calculations are fundamental in determining the electronic structure of a molecule, which in turn governs its reactivity. These calculations can predict various molecular properties such as the distribution of electron density, the energies of molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential.

For Dodecyl 2,6-dihydroxybenzoate (B8749050), such calculations would likely reveal a high electron density around the oxygen atoms of the hydroxyl and ester groups, indicating these as sites susceptible to electrophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. While specific values for Dodecyl 2,6-dihydroxybenzoate are not published, studies on related phenolic compounds provide a reference for the expected electronic characteristics.

Table 1: Illustrative Quantum-Chemical Properties of a Related Benzoic Acid Derivative

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from quantum-chemical calculations for a molecule similar in structure to this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In chemistry, it is widely applied to study reaction mechanisms, predict the geometries of transition states, and calculate activation energies.

A DFT study on this compound could, for instance, investigate its synthesis via the esterification of 2,6-dihydroxybenzoic acid with dodecanol (B89629). The calculations could map out the potential energy surface of the reaction, identifying the most favorable reaction pathway and the structure of the high-energy transition state. This information is crucial for optimizing reaction conditions to improve yield and efficiency. Furthermore, DFT can be employed to study the molecule's degradation pathways, providing insights into its environmental persistence and potential metabolic fate.

Molecular Docking Simulations for Ligand-Receptor or Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Given the structural similarity of the 2,6-dihydroxybenzoate moiety to known enzyme inhibitors, molecular docking simulations could be employed to screen this compound against various enzymes. For example, its potential as an inhibitor of enzymes like tyrosinase or cyclooxygenase could be explored. The docking results would provide a binding affinity score and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the enzyme. Such studies on other alkyl dihydroxybenzoates have demonstrated that the length of the alkyl chain can significantly influence binding affinity and inhibitory activity. nih.gov

Table 2: Example of Molecular Docking Results for a Ligand with a Target Enzyme

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | A more negative value indicates stronger binding. |

| Interacting Residues | TYR272, HIS244, SER282 | Amino acid residues in the enzyme's active site that form key interactions. |

Note: This table presents example data that could be generated from a molecular docking simulation of a compound like this compound with a hypothetical enzyme target.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow for the study of the conformational flexibility of molecules and their behavior in different environments, such as in solution or at an interface.

For this compound, the long dodecyl chain introduces significant conformational flexibility. MD simulations could be used to explore the accessible conformations of the molecule in various solvents. This is important as the three-dimensional shape of the molecule can affect its physical properties and biological activity. Additionally, due to its amphiphilic nature, with a polar dihydroxybenzoate head and a nonpolar dodecyl tail, MD simulations would be particularly useful for studying its behavior at interfaces, such as an oil-water interface or a lipid bilayer, which is relevant for its potential use in emulsions or as a membrane-active agent. Studies on related dihydroxybenzoic acids have utilized MD simulations to understand their association in solution.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides a graphical representation of intermolecular contacts and a "fingerprint" plot that summarizes the types of interactions and their relative contributions.